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The table below summarizes the key quantitative data available for Apratastat from published clinical

studies. Please note that many standard pharmacokinetic parameters are not reported in the accessible

literature.

Parameter Value / Description Context / Notes

Mechanism of
Action

Dual inhibitor of TACE (ADAM17)
and Matrix Metalloproteinases

(MMPs) [1] [2].

Orally active, potent, and reversible inhibitor
[1].

Molecular
Weight

414.49 g/mol (Average) [2]. Chemical Formula: C17H22N2O6S2 [2].

IC₅₀ (In Vitro) 144 ng/mL [1]. Population mean concentration for 50%

inhibition of TNF-α release in laboratory
studies [1].

IC₅₀ (Ex Vivo) 81.7 ng/mL [1]. Population mean concentration for 50%
inhibition of TNF-α release in samples from

treated subjects [1].
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Parameter Value / Description Context / Notes

IC₅₀ (In Vivo) 126 ng/mL [1]. Population mean concentration for 50%
inhibition of TNF-α in an endotoxin-challenge

study in healthy subjects [1].

Key Targets ADAM17, Collagenase 3 (MMP13),

Interstitial Collagenase (MMP1) [2].

Classified as a modulator or inhibitor of these

enzymes [2].

Clinical Trial
Status

Investigational; studied for

Rheumatoid Arthritis [2].

Status as of the latest available data; not an

approved drug [2].

Experimental Protocols and Methodologies

The core understanding of Apratastat comes from clinical trials that employed pharmacodynamic modeling.

Here are the methodologies used in the key studies cited.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

This study pooled data from three clinical trials in healthy subjects who received Apratastat orally as either

single or multiple twice-daily doses [1].

PD Endpoint Measurement: The inhibition of TNF-α release was the primary pharmacodynamic

endpoint. This was investigated across in vitro, ex vivo, and in vivo settings [1].
In Vivo Challenge Model: In one study, healthy subjects were administered an endotoxin challenge.

The relationship between Apratastat plasma concentration and the resulting TNF-α response in this
model was characterized using a mechanism-based population PD model [1].

Modeling Approach: Inhibitory E(max) models were used to quantify the concentration-effect
relationship, determining the IC₅₀ values in each setting [1].

LPS Challenge Study Design Considerations

While not specific to Apratastat, recent research highlights critical factors for optimizing studies designed

to quantify drug-induced inhibition of TNF-α response, which is directly applicable to Apratastat's known

mechanism [3].
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Key Variables: The informativeness of the experiment depends on several design variables:

The time delay between administration of the drug (e.g., Apratastat) and the LPS (endotoxin)
challenge.

The dose of LPS used to stimulate TNF-α production.
The timing of blood samples for measuring TNF-α response. The placement of measurements

after the peak TNF-α response is particularly crucial for defining the drug's inhibitory effect [3].

ADAM17 Signaling Pathway and Apratastat Mechanism

The following diagram illustrates the role of ADAM17 (TACE), Apratastat's primary target, in cellular

signaling and the drug's inhibitory action.
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Diagram of ADAM17 activation, substrate shedding, and Apratastat inhibition.

Important Information Gaps and Limitations

It is crucial for your research to note the following limitations in the available data:
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Lack of Standard PK Parameters: The search results do not contain fundamental human

pharmacokinetic data for Apratastat, such as half-life, Cmax, Tmax, volume of distribution,
clearance, oral bioavailability, or protein binding [2]. This prevents a full understanding of its

ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Dated Information: The most detailed pharmacodynamic study is from 2011 [1], and the drug's

status on DrugBank has not been updated since 2017 [2]. More recent clinical developments or data
may be unavailable in the public domain.

Efficacy Paradox: Despite potently inhibiting TNF-α release in experimental models, Apratastat was
not efficacious in clinical trials for Rheumatoid Arthritis [1]. The reason for this disconnect

between biomarker inhibition and clinical response remains unclear and is an important consideration
for future drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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